Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane
Description
Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is a transition metal complex featuring a ruthenium center coordinated to a cyclopenta-1,3-diene ligand and a diphenylphosphanylmethyl(diphenyl)phosphane ligand. Such complexes are pivotal in catalysis, particularly in asymmetric transformations, due to the synergistic effects of the metal center and chiral phosphane ligands. The combination of a robust ruthenium center and bulky phosphane ligands may enhance thermal stability and catalytic efficiency, though empirical data remain speculative without direct studies.
Properties
IUPAC Name |
chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2.C5H6.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-4H,5H2;1H;/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMDWSOHFJNKQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane typically involves the reaction of ruthenium trichloride with cyclopentadiene and diphenylphosphino ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce new organometallic complexes with different ligands.
Scientific Research Applications
Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane has a wide range of scientific research applications, including:
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industrial Chemistry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligand and diphenylphosphino groups play a crucial role in stabilizing the complex and enhancing its catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The target compound shares structural motifs with other cyclopentadienyl-phosphane metal complexes. Key comparisons include:
- Iron Analog (C₃₂H₃₄FeP₂) : This chiral iron complex contains cyclopenta-1,3-diene and diphenylphosphanylethyl ligands. Unlike the ruthenium-based target, its iron center likely reduces redox activity, while the tert-butyl groups on the phosphane ligands enhance steric bulk. Molar mass is 536.42 g/mol, and it requires storage under inert gas at 2–8°C .
- Platinum/Pincer Catalysts: –5 describe platinum catalysts with diphenylphosphane ligands. For example, catalyst 47a achieves 96–98% enantiomeric excess (ee) in reactions with dialkyl phosphane oxides, while modifications (e.g., benzoyl groups) reduce efficacy.
Catalytic Performance
Phosphane ligands are critical for enantioselectivity in asymmetric catalysis:
- Diphenylphosphane Derivatives : Catalyst 47b (with diphenylphosphane oxide) achieves 99% ee in N-acyl oxazolidin-2-one reactions, outperforming alkyl-substituted analogs. This suggests that the target compound’s diphenylphosphanylmethyl(diphenyl)phosphane ligand could similarly enhance stereocontrol .
- Iron vs. Ruthenium Centers : Iron complexes (e.g., ) are less explored in asymmetric catalysis compared to ruthenium, which is widely used in hydrogenation and C–H activation. Ruthenium’s higher oxidation state flexibility may broaden substrate scope .
Data Tables
*Inferred from analogous complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
